![molecular formula C14H17Cl2N3 B14478392 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole CAS No. 66247-36-7](/img/structure/B14478392.png)
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a triazole ring and a dichlorophenyl group attached to a hexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hexyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic applications, including as an antifungal drug and in the treatment of certain cancers.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Hexaconazole: A triazole fungicide with similar antifungal properties.
Fluconazole: Another triazole antifungal agent used in medical treatments.
Itraconazole: A triazole antifungal drug with a broader spectrum of activity.
Uniqueness: What sets this compound apart is its specific structural features, which confer unique chemical reactivity and biological activity. Its dichlorophenyl group enhances its ability to interact with biological targets, making it a potent agent in various applications .
Eigenschaften
CAS-Nummer |
66247-36-7 |
|---|---|
Molekularformel |
C14H17Cl2N3 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)hexyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H17Cl2N3/c1-2-3-4-11(8-19-10-17-9-18-19)13-6-5-12(15)7-14(13)16/h5-7,9-11H,2-4,8H2,1H3 |
InChI-Schlüssel |
NEDKLHZEQYTKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



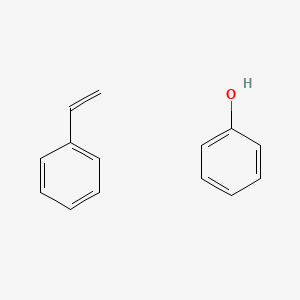
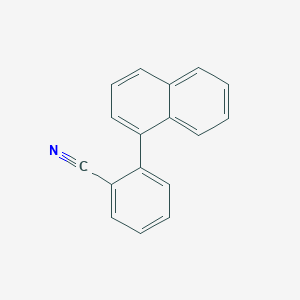
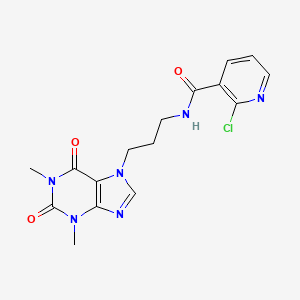
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
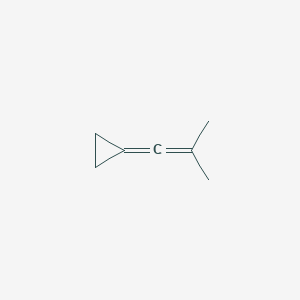
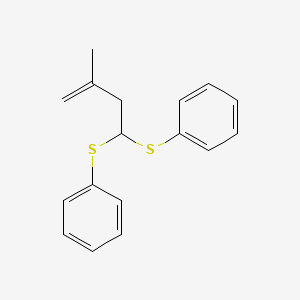
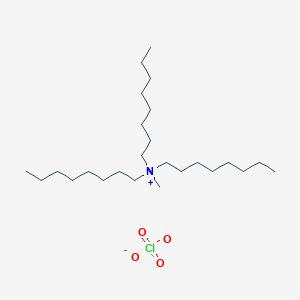
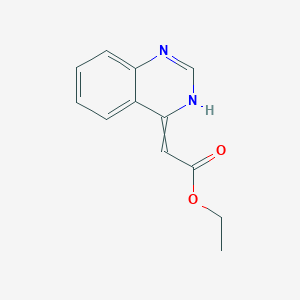
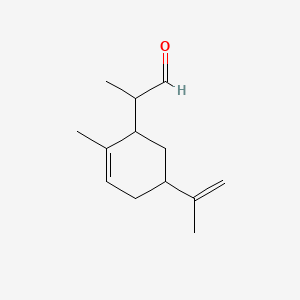
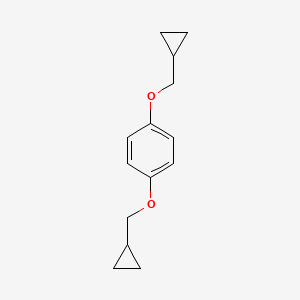
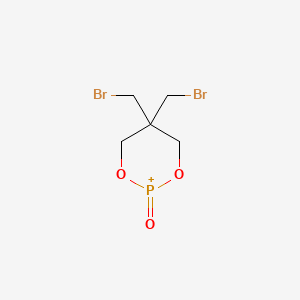
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

